Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-
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Overview
Description
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is a complex organic compound that belongs to the class of phosphoranylidene derivatives This compound is characterized by the presence of a benzenamine core substituted with a diphenyl(phenylmethyl)phosphoranylidene group at the nitrogen atom and a methyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- typically involves the reaction of benzenamine derivatives with phosphoranylidene compounds. One common method includes the reaction of 4-methylbenzenamine with diphenyl(phenylmethyl)phosphoranylidene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- involves its interaction with molecular targets through its phosphoranylidene group This group can form stable complexes with various substrates, facilitating catalytic reactions
Comparison with Similar Compounds
Similar Compounds
Benzenamine, N,N-diphenyl-: Similar structure but lacks the phosphoranylidene group.
Benzenamine, N-(diphenylmethylene)-: Contains a diphenylmethylene group instead of phosphoranylidene.
Benzenemethanamine, N-phenyl-N-(phenylmethyl)-: Similar core structure but different substituents.
Uniqueness
Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl- is unique due to the presence of the phosphoranylidene group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in catalysis and material science.
Properties
CAS No. |
651779-64-5 |
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Molecular Formula |
C26H24NP |
Molecular Weight |
381.4 g/mol |
IUPAC Name |
benzyl-(4-methylphenyl)imino-diphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H24NP/c1-22-17-19-24(20-18-22)27-28(25-13-7-3-8-14-25,26-15-9-4-10-16-26)21-23-11-5-2-6-12-23/h2-20H,21H2,1H3 |
InChI Key |
GTLVGQGDVXXYKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=P(CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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